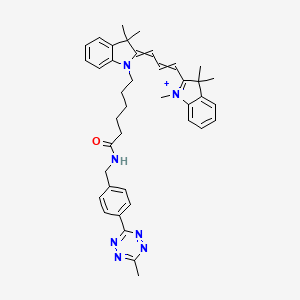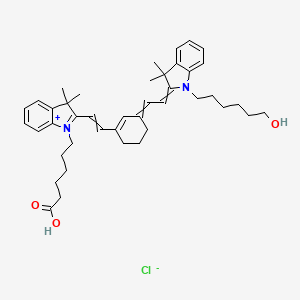
EHI2225
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EHI2225 is a potent and bio-stable inhibitor of the chicken sEH (chxEH).
Scientific Research Applications
Electronic Health Records and eHealth Research : A paper by Ahern et al. (2006) discusses the challenges in evaluating eHealth research, emphasizing the importance of detailed planning and standardized evaluation processes in eHealth projects (Ahern et al., 2006).
Reproducibility in EHR-Based Research : Zozus et al. (2016) explore the reproducibility of research using electronic health record data in longitudinal multi-center studies, highlighting the need for rigorous methodologies and transparent reporting (Zozus et al., 2016).
Methods for Enhancing Research Reproducibility : Denaxas et al. (2017) review methods to enhance the reproducibility of biomedical research findings from EHR data, suggesting the adoption of scientific software engineering principles (Denaxas et al., 2017).
Opportunities for Clinical Research from EHRs : Coorevits et al. (2013) discuss how electronic health records are becoming increasingly important in supporting clinical research, including the design and execution of clinical trials (Coorevits et al., 2013).
properties
Product Name |
EHI2225 |
|---|---|
Molecular Formula |
C24H33N3O3 |
Molecular Weight |
411.55 |
IUPAC Name |
4-((4-(3-(Adamantan-1-yl)ureido)-(1,4-trans)-cyclohexyl)oxy)benzamide |
InChI |
InChI=1S/C24H33N3O3/c25-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)26-23(29)27-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H2,25,28)(H2,26,27,29)/t15?,16?,17?,19-,21-,24? |
InChI Key |
QHIDJQFZDKZJGC-KSSCSKLYSA-N |
SMILES |
O=C(N)C1=CC=C(O[C@@H]2CC[C@@H](NC(NC34CC5CC(C4)CC(C5)C3)=O)CC2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EHI-2225; EHI 2225; EHI2225 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







